REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][N:3]=1.[CH3:10][O:11][CH2:12][CH2:13][O-:14].[Na+].[NH2:16][NH2:17]>COCCO>[NH:16]([C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:14][CH2:13][CH2:12][O:11][CH3:10])=[CH:4][N:3]=1)[NH2:17] |f:1.2|
|
Name
|
|
Quantity
|
1620 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)CCl
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
COCC[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 50° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 120° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by preparative LCMS
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=C(C=C1)COCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 mg | |
YIELD: PERCENTYIELD | 27.4% | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |